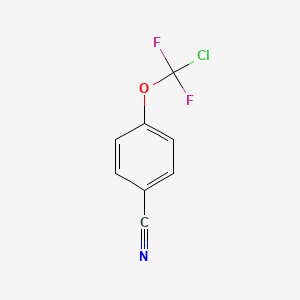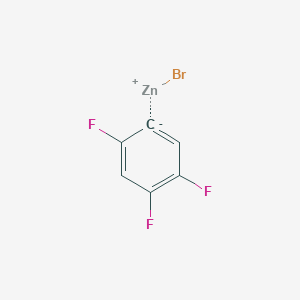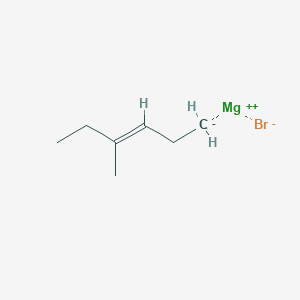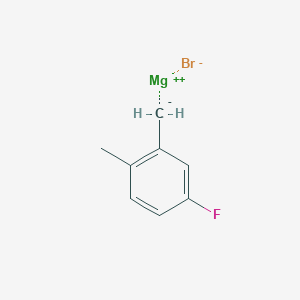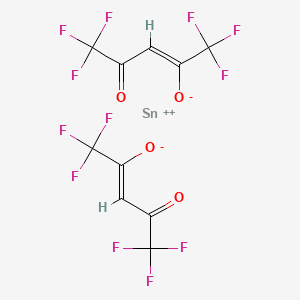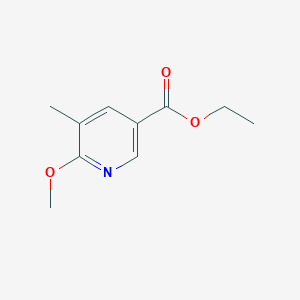
(2-Methyl-4-(trifluoromethoxy)phenyl)magnesium bromide, 0.50 M in THF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Methyl-4-(trifluoromethoxy)phenyl)magnesium bromide, 0.50 M in THF” is a chemical compound with the CAS Number: 1561783-82-1 . It has a molecular weight of 279.34 . The IUPAC name for this compound is bromo [2-methyl-4-(trifluoromethoxy)phenyl]magnesium . The compound is stored at a temperature of 28 C .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C8H6F3O.BrH.Mg/c1-6-3-2-4-7(5-6)12-8(9,10)11;;/h2,4-5H,1H3;1H;/q;;+1/p-1 . The Inchi Key is HZZXTZCNFGVDFU-UHFFFAOYSA-M .Physical And Chemical Properties Analysis
The compound has a molecular weight of 279.34 . The density of a similar compound, 4-(Trifluoromethoxy)phenylmagnesium bromide solution, 0.5M in THF, is 0.975 g/mL at 25 °C .Mécanisme D'action
Target of Action
Organomagnesium compounds like this are generally used as reagents in organic synthesis . They are known to participate in various reactions, including the Suzuki–Miyaura cross-coupling , which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, the organomagnesium compound acts as a nucleophile, attacking the electrophilic carbon in the organic halide or triflate . This reaction is facilitated by a palladium catalyst, which undergoes oxidative addition to form a new Pd-C bond . The organomagnesium compound is then transferred from boron to palladium in a process known as transmetalation .
Pharmacokinetics
It’s important to note that organomagnesium compounds are generally sensitive to moisture and air, requiring careful handling and storage .
Result of Action
The primary result of the action of (2-Methyl-4-(trifluoromethoxy)phenyl)magnesium bromide is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This allows for the synthesis of a wide range of organic compounds, contributing to the development of new pharmaceuticals, agrochemicals, and materials .
Action Environment
The action of (2-Methyl-4-(trifluoromethoxy)phenyl)magnesium bromide is influenced by several environmental factors. For instance, the reaction conditions, such as temperature and solvent, can significantly impact the efficiency of the Suzuki–Miyaura cross-coupling reaction . Additionally, the compound must be stored at low temperatures (2~8°C) to maintain its stability .
Avantages Et Limitations Des Expériences En Laboratoire
2M4TFPMgBr/THF has several advantages for use in laboratory experiments. It is a stable reagent that is easy to prepare and store. It is also a highly reactive reagent that can be used to form carbon-carbon bonds quickly and efficiently. Additionally, it is soluble in THF and other polar aprotic solvents, making it easy to use in a variety of laboratory experiments.
The main limitation of 2M4TFPMgBr/THF is that it is not compatible with oxygen, water, or other protic solvents. Additionally, the reaction is reversible, so the product must be isolated quickly to prevent it from decomposing.
Orientations Futures
There are several potential future directions for the use of 2M4TFPMgBr/THF in scientific research. It could be used in the synthesis of more complex organic compounds, such as heterocycles and natural products. Additionally, it could be used in the synthesis of polymers for use in drug delivery systems. It could also be used in the synthesis of pharmaceuticals, such as anti-cancer drugs. Finally, it could be used in the synthesis of materials for use in sensors and other electronic devices.
Méthodes De Synthèse
2M4TFPMgBr/THF is prepared by the reaction of 2-methyl-4-(trifluoromethoxy)phenyl bromide (2M4TFPBr) with magnesium metal in THF. The reaction is carried out at room temperature and the resulting solution is filtered to remove unreacted magnesium metal. The resulting solution is then stored in an airtight container to prevent the reagent from decomposing.
Applications De Recherche Scientifique
2M4TFPMgBr/THF has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as ketones, aldehydes, and alcohols. Additionally, it has been used in the synthesis of pharmaceuticals, such as anti-cancer drugs, and in the synthesis of polymers. It has also been used in the synthesis of polymers for use in drug delivery systems.
Safety and Hazards
Propriétés
IUPAC Name |
magnesium;1-methyl-3-(trifluoromethoxy)benzene-6-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3O.BrH.Mg/c1-6-3-2-4-7(5-6)12-8(9,10)11;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRICYPHHWRJHL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]C=CC(=C1)OC(F)(F)F.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3MgO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

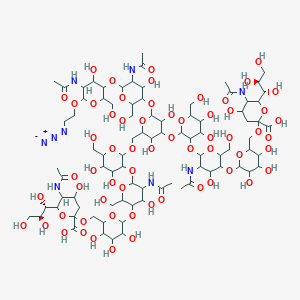
![8-Butyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6302340.png)

